
GSK360A
概要
説明
GSK360A is a potent and orally active inhibitor of prolyl hydroxylase domain-containing enzymes. It specifically targets the hypoxia-inducible factor prolyl hydroxylase enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor pathway. This compound has shown significant potential in protecting against various forms of ischemic injury, including myocardial infarction and stroke .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK360A involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
GSK360A primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Neuroprotection in Stroke Models
GSK360A has been extensively studied for its neuroprotective effects in models of ischemic stroke. In a study involving male Sprague-Dawley rats, this compound was administered prior to inducing a transient middle cerebral artery occlusion. The results demonstrated significant reductions in neurological deficits, cognitive dysfunction, and brain infarction:
- Neurological Deficits : Reduction of 47-64% compared to control.
- Cognitive Dysfunction : Improvement by 60-75%.
- Brain Infarction : Decrease in infarct size by 30% four weeks post-stroke .
The pharmacokinetics of this compound revealed rapid exposure in plasma and brain tissues, with significant increases in EPO and VEGF levels, indicating robust activation of the HIF pathway .
Cardioprotective Effects
In addition to its neuroprotective properties, this compound has shown promise in cardioprotection. Studies indicate that it can reduce ischemia-reperfusion injury by stabilizing HIF-1α and enhancing glycolytic metabolism in cardiac cells. This results in decreased oxidative stress and smaller myocardial infarct sizes:
- Mechanism : Stabilization of HIF-1 leads to increased expression of pyruvate dehydrogenase kinase-1 (PDK1) and hexokinase II (HKII), promoting aerobic glycolysis .
- Outcomes : Improved cardiac function and reduced mitochondrial oxidative stress during ischemic events.
Case Study 1: Stroke Protection
In a controlled experiment, this compound was administered at doses of 30 mg/kg before inducing stroke conditions. The study highlighted the compound's ability to significantly enhance recovery metrics such as motor skills and cognitive functions over time:
Time Point | mNSS Improvement | Beam Balance Improvement | Foot Fault Performance Improvement |
---|---|---|---|
5 hours | Significant | Significant | Significant |
1 day | Significant | Significant | Significant |
1 week | Significant | Significant | Significant |
3 weeks | Significant | Significant | Significant |
Statistical analysis confirmed that this compound treatment resulted in significantly less impairment compared to vehicle treatment groups (p < 0.01) .
Case Study 2: Cardiac Ischemia
In another study focusing on myocardial ischemia, this compound was shown to effectively reduce myocardial damage through its action on HIF pathways. The findings indicated that treatment led to:
- Decreased infarct size : Notable reduction observed both in vivo and ex vivo.
- Reduced oxidative stress : Lower levels of mitochondrial oxidative stress were recorded post-treatment.
This suggests a potential application for this compound as a therapeutic agent in patients at risk for myocardial ischemic events .
作用機序
GSK360A exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation and subsequent degradation of hypoxia-inducible factor. By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor, leading to the activation of hypoxia-responsive genes. These genes play a crucial role in cellular adaptation to low oxygen conditions, promoting cell survival and tissue repair .
類似化合物との比較
Similar Compounds
DMOG (Dimethyloxalylglycine): Another prolyl hydroxylase inhibitor with similar effects on the hypoxia-inducible factor pathway.
Roxadustat: A clinically approved prolyl hydroxylase inhibitor used for the treatment of anemia in chronic kidney disease.
Uniqueness of GSK360A
This compound is unique due to its high potency and selectivity for prolyl hydroxylase enzymes. It has demonstrated significant efficacy in preclinical models of ischemic injury, making it a valuable tool for research and potential therapeutic applications .
生物活性
GSK360A is a prolyl hydroxylase domain (PHD) inhibitor that has garnered interest for its potential therapeutic applications, particularly in the context of ischemic conditions and organ protection. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological mechanisms, and significant case studies.
This compound functions by inhibiting PHDs, which are enzymes that regulate the degradation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, this compound stabilizes HIFs, leading to increased transcription of genes involved in cellular responses to hypoxia. This mechanism is crucial for enhancing erythropoiesis (the production of red blood cells), promoting angiogenesis (the formation of new blood vessels), and providing neuroprotection in ischemic conditions.
Pharmacokinetics and Dosage
In preclinical studies, this compound has been administered at various dosages to assess its pharmacokinetics and biological effects. A notable study utilized a dose of 30 mg/kg administered orally to male Sprague-Dawley rats. The pharmacokinetic profile indicated rapid absorption with peak plasma concentrations reaching approximately 7734 ng/mL. Tissue distribution studies revealed that this compound achieved significant concentrations in the kidney (45-52% of plasma levels) and brain (1-4% of plasma levels) .
Erythropoietin Production
One of the significant findings associated with this compound treatment is its ability to markedly increase erythropoietin (EPO) production. In the aforementioned study, this compound treatment resulted in an 80-fold increase in EPO mRNA levels in the kidney and a 300-fold increase in plasma EPO levels . This elevation in EPO is crucial for enhancing red blood cell production, particularly under hypoxic conditions.
Neuroprotective Effects
This compound has demonstrated substantial neuroprotective effects in models of ischemic stroke. In a rat model subjected to transient middle cerebral artery occlusion, this compound pretreatment significantly reduced neurological deficits by 47-64%, cognitive dysfunction by 60-75%, and brain infarction by 30% after four weeks . These results underscore the potential of this compound as a pre-surgical intervention to mitigate brain injury associated with surgical procedures.
Data Summary Table
Parameter | Control Group | This compound Treatment | Effect |
---|---|---|---|
Plasma EPO Level (ng/mL) | Baseline | 300-fold increase | Enhanced erythropoiesis |
Kidney EPO mRNA Expression | Baseline | 80-fold increase | Increased EPO production |
Neurological Deficits Reduction (%) | N/A | 47-64% | Improved motor function |
Cognitive Dysfunction Reduction (%) | N/A | 60-75% | Enhanced cognitive function |
Brain Infarction Reduction (%) | N/A | 30% | Reduced brain damage |
Case Studies and Clinical Implications
Clinical implications of this compound extend beyond stroke management. Its ability to enhance erythropoiesis suggests potential applications in treating anemia, particularly in patients with chronic kidney disease or those undergoing chemotherapy. Additionally, ongoing research is exploring the use of this compound in other ischemic conditions, such as myocardial infarction.
特性
IUPAC Name |
2-[[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRZQVUPPODPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715754 | |
Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931399-19-8 | |
Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。